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molecular formula C14H21N B1228523 N,N-Diethyl-p-vinylphenethylamine CAS No. 27447-36-5

N,N-Diethyl-p-vinylphenethylamine

Cat. No. B1228523
M. Wt: 203.32 g/mol
InChI Key: BIOCRZSYHQYVSG-UHFFFAOYSA-N
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Patent
US04311799

Procedure details

In a 200 ml three necked flask were placed 26 g of p-divinylbenzene and 40 ml of cyclohexane, and to the mixture were further added 40 ml of a cyclohexane solution of an amide-amine complex prepared from 14.8 g of diethylamine and 0.512 g of n-butyllithium. The mixture thus obtained was heated at 50° C. for 3 hours with stirring. Then the reaction solution was added with 10 ml of methanol and subjected to distillation to give 29.0 g of p-diethylaminoethylstyrene having a boiling point of about 84° C./1 mmHg.
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
14.8 g
Type
reactant
Reaction Step Five
Quantity
0.512 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH2:10])=[CH:5][CH:4]=1)=[CH2:2].C1CCCCC1.[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18]>C([Li])CCC.CO>[CH2:17]([N:19]([CH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH2:10])=[CH:5][CH:4]=1)[CH2:20][CH3:21])[CH3:18]

Inputs

Step One
Name
three
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C=C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCCCC1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCCCC1
Step Five
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.512 g
Type
catalyst
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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